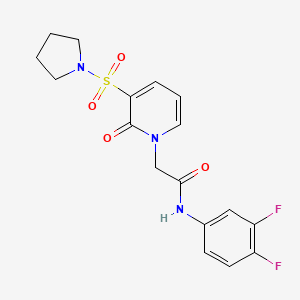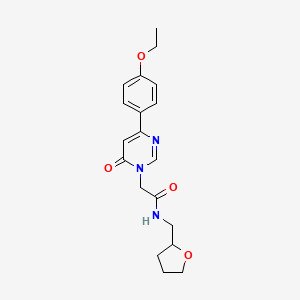![molecular formula C16H17N3O2 B2925935 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1428363-11-4](/img/structure/B2925935.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrazolo[5,1-b][1,3]oxazin ring and a dihydroisoquinoline ring. Pyrazolo[5,1-b][1,3]oxazin is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Dihydroisoquinoline is another type of heterocyclic compound that is often found in various natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazolo[5,1-b][1,3]oxazin ring and the dihydroisoquinoline ring in separate steps, followed by a coupling reaction . The exact methods would depend on the specific substituents on these rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[5,1-b][1,3]oxazin and dihydroisoquinoline rings . These rings would likely impart specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific substituents on the pyrazolo[5,1-b][1,3]oxazin and dihydroisoquinoline rings . These could include various addition, substitution, or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazolo[5,1-b][1,3]oxazin and dihydroisoquinoline rings . These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactions
- The study by Zaki, El-Dean, and Radwan (2014) outlines the synthesis and reactions of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, highlighting a versatile synthetic route that could be applicable to the synthesis of compounds with similar structural motifs (Zaki, El-Dean, & Radwan, 2014).
- Mojzych et al. (2007) discussed the synthesis and structure of compounds as intermediates for the construction of valuable precursors like 2-acylpyridines and 3-acyl-5,6,7,8-tetrahydroisoquinolines, which might offer insight into the synthetic utility of the compound (Mojzych et al., 2007).
Potential Pharmacological Activity
- A study by Habib, Hassan, and El‐Mekabaty (2013) on novel quinazolinone derivatives revealed antimicrobial activity, indicating the potential for structurally related compounds to possess biological activities (Habib, Hassan, & El‐Mekabaty, 2013).
- Shim et al. (2002) detailed the molecular interaction of a pyrazole derivative with the CB1 cannabinoid receptor, suggesting that compounds with similar structures could have significant receptor binding properties and potential as pharmacological agents (Shim et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(14-10-17-19-7-3-9-21-16(14)19)18-8-6-12-4-1-2-5-13(12)11-18/h1-2,4-5,10H,3,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIADWQBEUPKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(furan-2-ylmethyl)-3-[3-(furan-2-ylmethylamino)-3-oxopropyl]sulfanylpropanamide](/img/structure/B2925860.png)
![6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2925863.png)

![Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate](/img/structure/B2925867.png)
![Rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B2925868.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2925871.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2925873.png)
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2925874.png)
![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2925875.png)